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Compound of Interest

Compound Name: 2-Hydroxy-5-octylbenzaldehyde
CAS No.: 73318-92-0
Cat. No.: B3152299
Get Quote
. J

Executive Summary & Structural Context[1][2][3][4]
[S1[6][7][8]

2-Hydroxy-5-octylbenzaldehyde (CAS: 16265-86-6) represents a critical class of phenolic
oxime precursors widely utilized in hydrometallurgy for metal extraction (specifically Cu2*) and
as an intermediate in the synthesis of Schiff base ligands for catalysis.[1]

From a vibrational spectroscopy standpoint, this molecule presents a unique dual-character
profile:

e The Salicylaldehyde Core: Dominated by strong resonance-assisted intramolecular
hydrogen bonding (RAHB) between the phenolic hydroxyl and the carbonyl oxygen.[1][2]

e The Aliphatic Tail: A lipophilic 5-octyl chain that introduces intense alkyl C-H stretching and
bending modes, distinct from the aromatic backbone.[1]

This guide provides a rigorous protocol for the FT-IR analysis of this compound, moving
beyond simple band assignment to the structural causality governing the spectrum.[1]
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Experimental Protocol

To ensure reproducibility and high spectral fidelity, the following acquisition parameters are
recommended. While KBr pellet transmission is the classical standard, Attenuated Total
Reflectance (ATR) is preferred for this lipophilic semi-solid/viscous liquid to avoid moisture
interference.

Method: Diamond ATR (Attenuated Total Reflectance)[3]

e Instrument: FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent) with DTGS or MCT
detector.[1]

o Accessory: Single-bounce Diamond ATR crystal.

e Resolution: 4 cm~1 (Standard) or 2 cm~?* (High Resolution for resolving Fermi resonance).
e Scans: 32 (Screening) to 64 (Publication Quality).

e Spectral Range: 4000 — 600 cm~1.[1][3]

o Apodization: Norton-Beer (Medium) or Happ-Genzel.[1]
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Figure 1: Optimized workflow for ATR-FTIR acquisition of lipophilic phenolic aldehydes.

Theoretical Basis of Absorption

Understanding the spectrum of 2-Hydroxy-5-octylbenzaldehyde requires dissecting the
Resonance Assisted Hydrogen Bond (RAHB).[1]
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Unlike free phenols (which absorb ~3600 cm~1) or non-hydrogen-bonded aldehydes (C=0
~1700 cm™1), the proximity of the -OH and -CHO groups creates a stable 6-membered chelate
ring.[1]

o Electronic Effect: The hydrogen bond weakens the O-H bond (lowering force constant

) and reduces the double-bond character of the Carbonyl (C=0), shifting both to lower
frequencies.[1]

e Physical Consequence: The O-H stretch becomes extremely broad and may overlap with the
C-H stretching region, often centered around 3200 cm~1 but extending from 3500 to 2500
cm~1[1]

Spectral Assighments & Interpretation[3][4][10][11]

[12]

The following table synthesizes data from homologous salicylaldehyde derivatives and alkyl-
substituted aromatics.

Table 1: Diagnostic Vibrational Modes
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Functional Frequency .
Intensity

Group (cm™?)

Vibrational
Mode
Assignment

Mechanistic
Note

Hydroxyl (-OH) 3200 - 3000 Broad/Weak

O-H Stretching
(Chelated)

Critical Feature:
Red-shifted due
to strong
intramolecular H-
bond with C=0.
[1] Often appears
as a broad
underlying
"hump" rather
than a sharp
peak.[1]

Aliphatic Chain 2955 Strong

C-H Asymmetric
Stretch (CHs)

Terminal methyl
group of the octyl

chain.

Aliphatic Chain 2925 Very Strong

C-H Asymmetric
Stretch (CHz)

Dominant band
due to the long
octyl chain (8

carbons).

Aliphatic Chain 2855 Strong

C-H Symmetric
Stretch (CHz2)

Characteristic of

long alkyl chains.

Aldehyde (CHO) 2850 & 2750 Medium

C-H Fermi

Resonance

The C-H stretch
of the aldehyde
interacts with the
overtone of the
C-H bending
(~1390 cm™1),
splitting into a
doublet. The
2850 band often
merges with the
alkyl C-H.[1]
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Carbonyl (C=0) 1660 + 10

Strong

C=0 Stretching

Diagnostic:
Shifted lower
than typical
aldehydes (1700
cm~1) due to
conjugation with
the ring AND the
intramolecular H-
bond.[1]

Aromatic Ring 1610, 1585

Medium

C=C Skeletal

Vibrations

"Breathing"
modes of the

benzene ring.

Alkyl Bending 1465

Medium

CHz2 Scissoring

Deformation of
the methylene
groups in the
octyl chain.[1]

Phenolic C-O 1280 — 1260

Strong

C-0O Stretching

Coupled with O-
H in-plane
bending.[1]

Alkyl Rocking 720

Medium

(CHz2)n Rocking

Confirmation:
Indicates a long
chain methylene
sequence (n =
4), confirming the

octyl group.

Structural Logic Diagram
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Figure 2: Mechanistic relationship between chemical structure and observed IR bands.[1]

Validation & Quality Control

To validate the identity and purity of 2-Hydroxy-5-octylbenzaldehyde using FT-IR, apply the
following checks:

The "Clean" Carbonyl: Ensure the C=0 peak is a singlet around 1660 cm~1.[1] A shoulder or
secondary peak at 1700+ cm~! indicates oxidation to the carboxylic acid or disruption of the
H-bond (potentially due to water contamination or solvent effects).[1]

The Fermi Doublet: The presence of the band at ~2750 cm~1 is the "“fingerprint" of the
aldehyde.[1] If this is missing, the aldehyde functionality may have degraded.[1]

The Octyl Ratio: The intensity of the aliphatic C-H stretches (2950-2850 cm~1) should be
significantly higher than the aromatic C-H stretches (>3000 cm~1) due to the high hydrogen
count of the octyl chain (17 aliphatic H vs 3 aromatic H).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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